Methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate, often referred to as TMP (3,4,5-trimethoxyphenyl), is a versatile pharmacophore found in various biologically active molecules. It plays a crucial role in drug design due to its presence in both natural products and synthetic compounds . TMP-containing compounds exhibit diverse bioactivity effects, surpassing other derivatives at comparable concentrations.
Preparation Methods
The synthetic routes for TMP derivatives involve introducing the TMP moiety into the desired scaffold. While specific methods may vary, here are some common approaches:
Chemical Synthesis: TMP can be incorporated during the synthesis of the target compound using appropriate reagents and conditions.
Industrial Production: Industrial-scale production methods typically involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
TMP-bearing compounds participate in various reactions:
Oxidation/Reduction: TMP can undergo oxidation or reduction processes, leading to modified derivatives.
Substitution Reactions: TMP-containing compounds react with nucleophiles or electrophiles, resulting in substitution products.
Major Products: These reactions yield diverse products, including anti-cancer agents, anti-fungal compounds, and more.
Scientific Research Applications
TMP-based compounds find applications across several fields:
Anti-Cancer: Inhibiting tubulin, heat shock protein 90 (Hsp90), and other targets.
Anti-Infective: Activities against Helicobacter pylori, Mycobacterium tuberculosis, and viruses (e.g., AIDS, hepatitis C, influenza).
Anti-Parasitic: Efficacy against Leishmania, Malaria, and Trypanosoma.
Other Therapeutic Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.
Mechanism of Action
TMP compounds exert their effects by interacting with specific molecular targets and pathways. Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
TMP’s uniqueness lies in its multi-activity profile. Similar compounds include colchicine, podophyllotoxin, and trimetrexate, which also feature the TMP core .
Properties
Molecular Formula |
C21H19N5O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H19N5O5/c1-29-14-10-9-13(11-15(14)30-2)17-16(19(27)12-7-5-4-6-8-12)18(20(28)31-3)26-21(22-17)23-24-25-26/h4-11,17H,1-3H3,(H,22,23,25) |
InChI Key |
YKOUOUURKCEEMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(N3C(=NN=N3)N2)C(=O)OC)C(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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